![molecular formula C26H26N6O4 B2610886 N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1226439-57-1](/img/structure/B2610886.png)
N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide
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Overview
Description
The compound “N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide” is a complex organic molecule. It is a derivative of N-2,5-Dimethylphenylthioureido Acid .
Molecular Structure Analysis
The molecular structure of this compound likely involves an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a pyrimido[5,4-b]indol ring system, which is a fused ring system involving a pyrimidine ring and an indole ring .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound “N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed these activities .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Antimicrobial Activity
The compound “N-(2,5-dimethylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide” has been used as a scaffold for developing new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Compounds 3h, 3j, and 7 showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .
Antifungal Activity
Compounds 9f and 14f showed broad-spectrum antifungal activity against drug-resistant Candida strains, while ester 8f showed good activity against Candida auris which was greater than fluconazole .
Binding with Ampicillin-CTX-M-15
The compound “N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids .
Mechanism of Action
Target of action
Both compounds contain structures that are common in many bioactive molecules. For instance, the 1,2,4-triazole moiety found in the first compound is known to exhibit a wide range of biological activities . Similarly, the second compound contains an indole moiety, which is a common structure in many natural compounds with diverse biological activities .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways these compounds might affect. Compounds with similar structures have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Result of action
Based on the biological activities associated with similar compounds, they could potentially induce a wide range of effects, from altering enzyme activity to disrupting cell membrane integrity .
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-36-22-10-8-20(9-11-22)27-25(34)19-7-12-23-28-32(26(35)31(23)17-19)18-24(33)30-15-13-29(14-16-30)21-5-3-2-4-6-21/h2-12,17H,13-16,18H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAIZRBSENJYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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